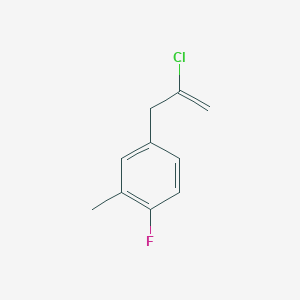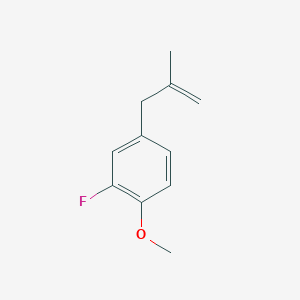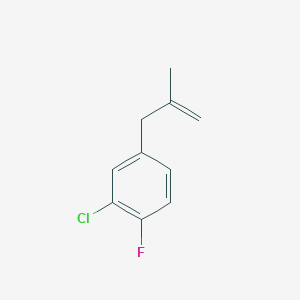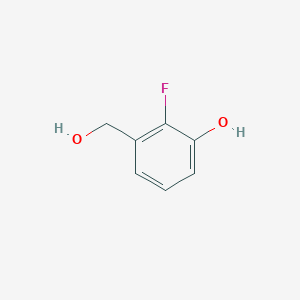
2-Fluoro-3-(hydroxymethyl)phenol
説明
2-Fluoro-3-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 and a molecular weight of 142.13 . It is a compound that is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms .科学的研究の応用
1. Anaerobic Transformation in Environmental Microbiology
Research has shown that compounds like 2-fluorophenol can be transformed in an anaerobic, phenol-degrading environment. This process leads to the accumulation of fluorobenzoic acids, which has implications for understanding environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).
2. Fluorogenic Applications in Biochemistry
Fluorogenic acetoxymethyl ethers, derived from phenolic fluorophores, are significant in biochemistry. These compounds exhibit qualities such as low background fluorescence, high chemical stability, and enzymatic reactivity, making them ideal for imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).
3. Crystal Structure Analysis in Material Science
The crystal structure of compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, synthesized from phenol, has been analyzed for applications in fluoro-containing materials. Such structures are useful in synthesizing organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
4. Insights into Biochemical Reaction Mechanisms
Studies using 19F-NMR have investigated the hydroxylation of fluorophenol compounds, providing insights into reaction mechanisms and enzymatic behaviors in biochemical systems. This research has implications for understanding enzymatic processes and substrate interactions (Peelen et al., 1993).
5. Application in pH Measurement Techniques
Fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement. These compounds exhibit properties suitable for sensitive and precise pH measurements in biological research (Rhee, Levy, & London, 1995).
6. Synthesis of High-Performance Polymers
Fluorinated phenolic compounds have been used in the synthesis of high-performance polymers, demonstrating good solubility and thermal properties. These polymers are potential materials for applications in engineering plastics and optical waveguides (Xiao et al., 2003).
7. Role in Microbial Degradation Processes
Research has explored the microbial degradation of phenolic compounds, highlighting the role of fluorinated analogues in this process. This study contributes to our understanding of microbial pathways and environmental biodegradation (Bisaillon et al., 1993).
Safety and Hazards
The safety data sheet for 2-Fluoro-3-(hydroxymethyl)phenol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用機序
Target of Action
It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds undergoing carbon-carbon bond formation.
Mode of Action
In the context of suzuki–miyaura coupling reactions, it’s likely that this compound acts as a boron reagent, participating in the transmetalation step of the reaction .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds, thereby affecting the structure of the organic compounds involved .
Result of Action
As a reagent in suzuki–miyaura coupling reactions, its primary effect would be the formation of new carbon-carbon bonds in the target molecules .
特性
IUPAC Name |
2-fluoro-3-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHUICCOQUFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



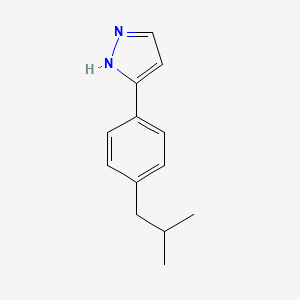

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)
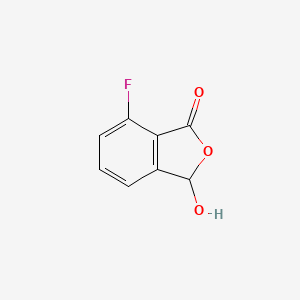
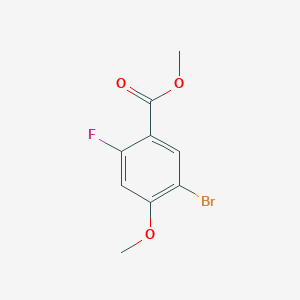


![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)
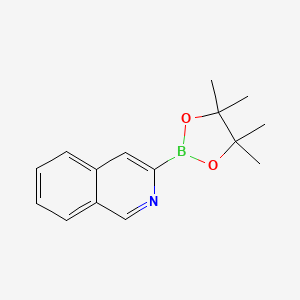
![3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3043904.png)
